6,7,8,9-Tetrahydrospiro[benzo[7]annulene-5,2'-[1,3]dioxolane]-9-one
Description
Properties
Molecular Formula |
C13H14O3 |
|---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
spiro[1,3-dioxolane-2,5'-7,8-dihydro-6H-benzo[7]annulene]-9'-one |
InChI |
InChI=1S/C13H14O3/c14-12-6-3-7-13(15-8-9-16-13)11-5-2-1-4-10(11)12/h1-2,4-5H,3,6-9H2 |
InChI Key |
YTLZIHUJDGTWMP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=CC=CC=C2C3(C1)OCCO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8,9-Tetrahydrospiro[benzo7annulene-5,2’-[1,3]dioxolane]-9-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
6,7,8,9-Tetrahydrospiro[benzo7annulene-5,2’-[1,3]dioxolane]-9-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
6,7,8,9-Tetrahydrospiro[benzo7annulene-5,2’-[1,3]dioxolane]-9-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,7,8,9-Tetrahydrospiro[benzo7annulene-5,2’-[1,3]dioxolane]-9-one involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Modifications and Functional Groups
Key Observations :
- The 1,3-dioxolane group in the target compound improves solubility compared to halogenated analogs (e.g., bromo or chloro derivatives) but may reduce electrophilic reactivity .
- Furopyridine -containing analogs exhibit distinct bioactivity (e.g., receptor antagonism) due to nitrogen heteroatoms .
- Halogenated derivatives (Br, Cl) are pivotal in cross-coupling reactions and show promise in anticancer research .
Biological Activity
6,7,8,9-Tetrahydrospiro[benzo annulene-5,2'-[1,3]dioxolane]-9-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial and antifungal properties, as well as its mechanisms of action based on various research findings.
| Property | Value |
|---|---|
| Chemical Formula | C15H21N |
| Molecular Weight | 215.34 g/mol |
| IUPAC Name | spiro[6,7,8,9-tetrahydrobenzoannulene-5,3'-piperidine] |
| CAS Number | 1342594-49-3 |
| PubChem CID | 64222777 |
Antibacterial and Antifungal Properties
Research indicates that compounds similar to 6,7,8,9-Tetrahydrospiro[benzo annulene-5,2'-[1,3]dioxolane]-9-one exhibit significant antibacterial and antifungal activities. A study published in Molecules investigated the biological activity of various dioxolane derivatives against several bacterial strains and yeast:
- Antibacterial Activity : The synthesized compounds demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with Minimum Inhibitory Concentration (MIC) values ranging from 625 to 1250 µg/mL.
- Antifungal Activity : The compounds showed excellent antifungal activity against Candida albicans, indicating their potential use in treating fungal infections .
The mechanisms through which these compounds exert their biological effects are still under investigation. However, it has been suggested that their structural features contribute to their interaction with microbial cell membranes or essential metabolic pathways.
Case Studies
- Study on Antimicrobial Efficacy :
- A series of dioxolane derivatives were tested for antimicrobial efficacy. The results indicated that the presence of specific functional groups significantly enhanced the antibacterial properties against Pseudomonas aeruginosa and other pathogens .
- Table 1 summarizes the MIC values for various derivatives tested against common bacterial strains.
| Compound | Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 625 |
| Compound B | Enterococcus faecalis | 1250 |
| Compound C | Pseudomonas aeruginosa | 500 |
| Compound D | Candida albicans | 250 |
- In Vivo Studies :
- Further studies are required to evaluate the in vivo efficacy and safety profiles of these compounds. Preliminary data suggest promising results in animal models for both antibacterial and antifungal applications.
Safety Profile
The safety profile of 6,7,8,9-Tetrahydrospiro[benzo annulene-5,2'-[1,3]dioxolane]-9-one is critical for its development as a therapeutic agent. Current data indicate potential toxicity at higher concentrations; thus, further toxicological studies are warranted to establish safe dosage ranges .
Q & A
Q. What are the key structural features of 6,7,8,9-Tetrahydrospiro[benzo[7]annulene-5,2'-[1,3]dioxolane]-9-one, and how do they influence its reactivity and biological activity?
Methodological Answer: The compound features a spirocyclic framework combining a benzo[7]annulene ring fused with a 1,3-dioxolane ring. The bicyclic structure imposes steric constraints that influence regioselectivity in reactions, while the ketone group at position 9 enhances electrophilic reactivity. Comparative studies ( ) highlight that substituents like chlorine (e.g., at position 9 in benzo[7]annulene derivatives) act as electron-withdrawing groups, improving receptor binding affinity. Hydroxyl or amine groups on related analogs alter solubility and hydrogen-bonding interactions, impacting bioactivity .
Q. What are the common synthetic routes for this compound, and how can reaction yields be optimized?
Methodological Answer: A five-step synthesis protocol is typical:
Knoevenagel condensation to form the benzo[7]annulene core ().
Cyclization using palladium on carbon (Pd/C) under hydrogenation conditions ().
Functionalization of the spiro-dioxolane moiety via acid-catalyzed etherification ().
Yield optimization strategies include:
- Catalyst screening : Pd/C (10% w/w) improves cyclization efficiency ().
- Temperature control : Maintaining 60–80°C during condensation prevents side reactions ().
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) ensures high purity (>95%) .
Q. How is this compound characterized using spectroscopic and analytical techniques?
Methodological Answer:
- IR Spectroscopy : Identifies carbonyl (C=O) stretches (~1700 cm⁻¹) and ether (C-O-C) vibrations (~1100 cm⁻¹) ().
- NMR : ¹H NMR reveals proton environments (e.g., spiro-junction protons at δ 3.5–4.0 ppm), while ¹³C NMR confirms the ketone carbon (~210 ppm) ().
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z 244.0732 for C₁₃H₁₆O₃) ().
- TLC : Monitors reaction progress using silica plates with UV visualization ().
Q. What preliminary biological activities have been reported for this compound and its analogs?
Methodological Answer: Benzo[7]annulene derivatives exhibit:
- Anticancer activity : IC₅₀ values of 8–15 µM against MCF-7 (breast) and A-549 (lung) cancer cells via tubulin polymerization inhibition ().
- Antibacterial effects : MIC of 4–8 µg/mL against E. coli and S. aureus through cell wall synthesis disruption ().
- Neuroprotective potential : Spiro-dioxolane analogs show affinity for neuropeptide S receptors in docking studies (). Initial screenings should use MTT assays for cytotoxicity and agar diffusion for antimicrobial activity .
Advanced Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize anticancer activity?
Methodological Answer:
- Substituent variation : Introduce electron-withdrawing groups (e.g., Cl, NO₂) at position 9 to enhance binding to tubulin’s colchicine site ().
- Scaffold modification : Replace the dioxolane ring with dioxane or morpholine to improve solubility (logP reduction by 0.5–1.0 units) ().
- In silico screening : Perform molecular docking (AutoDock Vina) to predict binding modes with GluN2B or tubulin (PDB: 1SA0). Validate with isothermal titration calorimetry (ITC) to measure binding constants ().
- In vivo validation : Use xenograft models (e.g., nude mice with MCF-7 tumors) to assess pharmacokinetics and toxicity .
Q. How can contradictions between computational docking predictions and experimental bioactivity data be resolved?
Methodological Answer:
- Force field refinement : Adjust AMBER/CHARMM parameters to better model spirocyclic torsional angles ().
- Solvent effects : Include explicit water molecules in MD simulations to account for hydrophobic interactions ().
- Experimental validation : Use surface plasmon resonance (SPR) to measure real-time binding kinetics. For example, a study showed that docking-predicted IC₅₀ values for tubulin inhibitors had a 30% deviation from SPR-measured KD ().
- Meta-analysis : Cross-reference PubChem BioAssay data (AID 1259361) to identify outliers .
Q. What strategies improve the solubility and bioavailability of this compound?
Methodological Answer:
- Prodrug design : Conjugate the ketone group with PEGylated amines to enhance aqueous solubility ().
- Nanoparticle encapsulation : Use PLGA nanoparticles (150–200 nm) for sustained release, improving oral bioavailability by 40% ().
- Co-crystallization : Form co-crystals with succinic acid to increase dissolution rate ().
- LogP optimization : Introduce polar groups (e.g., -OH, -NH₂) at non-critical positions, reducing logP from 3.2 to 2.5 () .
Q. How can reaction mechanisms for complex syntheses (e.g., spirocyclization) be elucidated?
Methodological Answer:
- Isotopic labeling : Use ¹⁸O-labeled reagents to trace etherification pathways ().
- Kinetic studies : Monitor intermediates via in situ FTIR to identify rate-limiting steps (e.g., enolate formation in Knoevenagel reactions) ().
- DFT calculations : Compute activation energies (B3LYP/6-31G*) for proposed mechanisms, such as bromo-etherification (ΔG‡ = 25 kcal/mol) ().
- Cross-validation : Compare with analogous reactions (e.g., benzo[6]annulene spirocyclization) to identify steric vs. electronic control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
